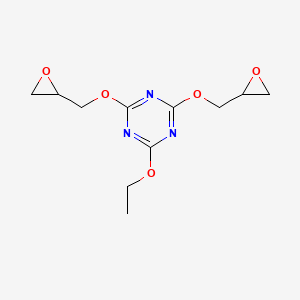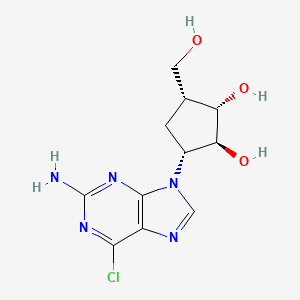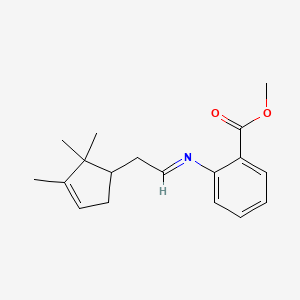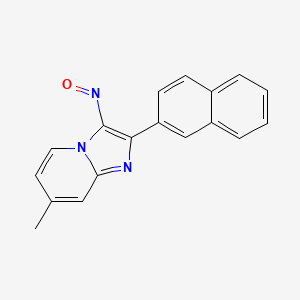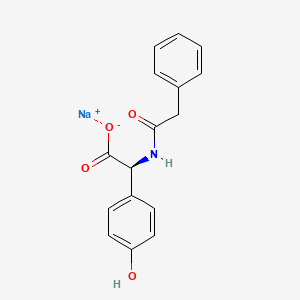
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 283-733-0, also known as 2,2,4-trimethylpentane, is a branched-chain alkane with the molecular formula C8H18. It is commonly referred to as isooctane in the context of fuel and is a key component in the octane rating of gasoline. This compound is known for its high resistance to knocking in internal combustion engines, making it an essential additive in high-performance fuels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through various methods, including the alkylation of isobutene with isobutane in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs at elevated temperatures and pressures to ensure high yields.
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane is produced through the catalytic reforming of petroleum naphtha. This process involves the use of a platinum-based catalyst at high temperatures (around 500°C) and pressures (10-50 atm). The reforming process not only produces 2,2,4-trimethylpentane but also generates other valuable hydrocarbons used in gasoline blending.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-trimethylpentane primarily undergoes combustion reactions due to its use as a fuel additive. it can also participate in other types of reactions, including:
Oxidation: In the presence of oxygen, 2,2,4-trimethylpentane can be oxidized to form carbon dioxide and water.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.
Common Reagents and Conditions
Oxidation: Requires oxygen or an oxidizing agent such as potassium permanganate.
Substitution: Halogenation typically requires halogens (e.g., chlorine or bromine) and may be facilitated by ultraviolet light or heat.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Aplicaciones Científicas De Investigación
2,2,4-trimethylpentane has several scientific research applications, including:
Fuel Research: Used as a standard reference fuel in octane rating tests to determine the anti-knock properties of gasoline.
Chemical Synthesis: Serves as a starting material or intermediate in the synthesis of other organic compounds.
Environmental Studies: Studied for its impact on air quality and its role in the formation of ground-level ozone.
Mecanismo De Acción
The primary mechanism of action of 2,2,4-trimethylpentane in internal combustion engines is its ability to resist knocking. Knocking occurs when fuel-air mixtures ignite prematurely, causing a sharp rise in pressure that can damage the engine. 2,2,4-trimethylpentane has a high octane rating, meaning it can withstand higher compression without igniting prematurely, thus preventing knocking and improving engine performance.
Comparación Con Compuestos Similares
Similar Compounds
n-Octane: A straight-chain isomer of octane with a lower octane rating compared to 2,2,4-trimethylpentane.
2,3,4-trimethylpentane: Another branched isomer of octane with similar properties but slightly different structural arrangement.
Uniqueness
2,2,4-trimethylpentane is unique due to its high octane rating, which makes it particularly valuable as a fuel additive. Its branched structure contributes to its stability and resistance to knocking, setting it apart from other isomers of octane.
Propiedades
Número CAS |
84709-12-6 |
|---|---|
Fórmula molecular |
C16H14NNaO4 |
Peso molecular |
307.28 g/mol |
Nombre IUPAC |
sodium;(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C16H15NO4.Na/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11;/h1-9,15,18H,10H2,(H,17,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 |
Clave InChI |
SSQICCSBOZHERJ-RSAXXLAASA-M |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


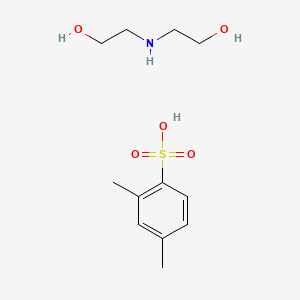

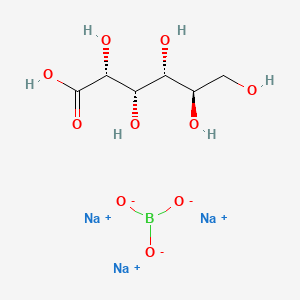
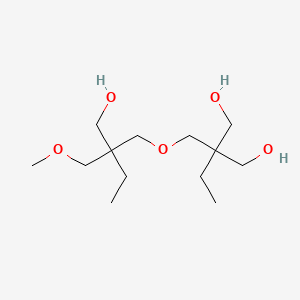
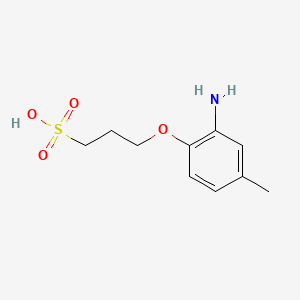
![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
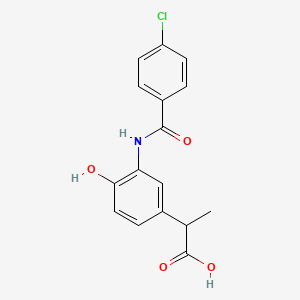
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
